Ring-Size Expansion from 1,4-Benzodioxane to 1,5-Benzodioxepine Increases Calculated LogP by ~0.8 Units
The computed octanol–water partition coefficient (XLogP3) for 3,4-dihydro-2H-1,5-benzodioxepine is 2.3 [1], compared to a reported LogP of 1.46 for the six-membered analog 1,4-benzodioxane [2] and a LogP range of 1.42–2.08 for the five-membered analog 1,3-benzodioxole [3]. This represents an increase of approximately 0.8 log units over 1,4-benzodioxane, indicating significantly higher lipophilicity that influences membrane permeability, protein binding, and metabolic clearance.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 1,4-Benzodioxane LogP = 1.46; 1,3-Benzodioxole LogP = 1.42–2.08 |
| Quantified Difference | ΔLogP ≈ +0.8 vs. 1,4-benzodioxane; ΔLogP ≈ +0.2–0.9 vs. 1,3-benzodioxole |
| Conditions | Computed or experimentally derived LogP values; cross-study comparison |
Why This Matters
A LogP difference of 0.8 units translates to a roughly 6-fold change in partition coefficient, directly affecting in vitro ADME assay outcomes and lead optimization decisions; procurement of the correct ring-size scaffold is essential for reproducible SAR campaigns.
- [1] PubChem. (2026). 3,4-Dihydro-2H-1,5-benzodioxepine: XLogP3 = 2.3. View Source
- [2] Molbase / ChemExper. (2026). 1,4-Benzodioxane: LogP = 1.45780. View Source
- [3] Ptable / ChemExper. (2026). 1,3-Benzodioxole: LogP = 2.08 (ptable); LogP = 1.42 (Molbase). View Source
